molecular formula C18H18ClN3OS B2799816 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide CAS No. 897457-85-1

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide

Cat. No.: B2799816
CAS No.: 897457-85-1
M. Wt: 359.87
InChI Key: FMUZYBUWBYPEOV-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the 4-chlorophenyl group and the imidazo[2,1-b]thiazole scaffold contributes to its unique chemical and biological characteristics.

Mechanism of Action

Target of Action

The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound, also known as CITCO, is an imidazothiazole derivative . It interacts with CAR by stimulating its nuclear translocation . This means that the compound binds to CAR in the cytoplasm of the cell, triggering a change in the receptor’s conformation. This change allows CAR to move into the cell nucleus, where it can regulate gene expression .

Biochemical Pathways

Once inside the nucleus, CAR binds to specific sequences of DNA, known as response elements. This binding influences the transcription of various genes, particularly those involved in the metabolism and transport of drugs and other xenobiotics . The exact pathways affected can vary depending on the specific genes targeted in different cells.

Pharmacokinetics

The compound’s bioavailability would be influenced by these factors, as well as by its chemical stability and solubility .

Result of Action

The activation of CAR by this compound leads to changes in the expression of a variety of genes. These changes can have multiple effects at the molecular and cellular levels, including alterations in drug metabolism and transport . This can influence how the body responds to various drugs, potentially affecting their efficacy and toxicity.

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of other drugs that are also metabolized by CAR-regulated enzymes could affect the compound’s efficacy. Additionally, factors such as the individual’s health status, age, and genetic makeup could influence how the compound is metabolized and its overall effects .

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole scaffold.

    Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Acylation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with cyclopentylacetyl chloride to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo[2,1-b]thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development.

    Medicine: The compound’s antiviral, antibacterial, and antifungal properties make it a potential therapeutic agent for treating infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as :

    Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulatory agent.

    2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another derivative with significant cytotoxic activity against cancer cell lines.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentylacetamide group, which contributes to its distinct biological activities.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-13-7-5-12(6-8-13)16-10-22-15(11-24-18(22)21-16)9-17(23)20-14-3-1-2-4-14/h5-8,10-11,14H,1-4,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUZYBUWBYPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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